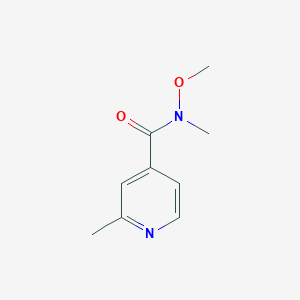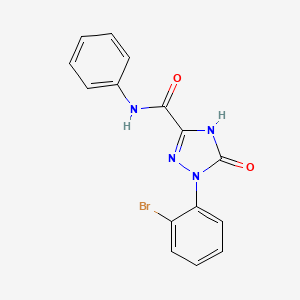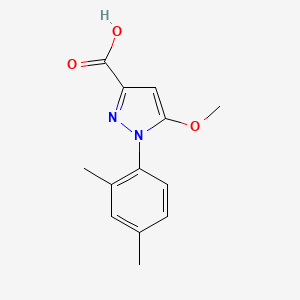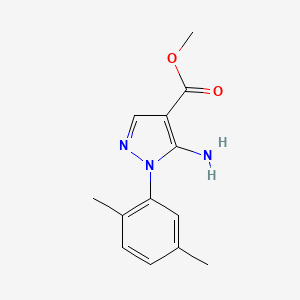![molecular formula C9H18N2O2 B11806548 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of an amino group, a methoxymethyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 1-pyrrolidinamine with a suitable aldehyde or ketone. One common method is the condensation reaction with carbonyl compounds to produce hydrazones, which are useful intermediates in highly enantioselective syntheses . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: Another pyrrolidine derivative with similar structural features.
1-amino-2-(methoxymethyl)pyrrolidine: A related compound with a similar functional group arrangement.
Uniqueness
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is unique due to its specific combination of functional groups and stereochemistry
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7?,8-/m0/s1 |
InChIキー |
PWQLSGATYYTKLU-MQWKRIRWSA-N |
異性体SMILES |
CC(C(=O)N1CCC[C@H]1COC)N |
正規SMILES |
CC(C(=O)N1CCCC1COC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)
![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)


![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)







